Cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate -

Cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Catalog Number: EVT-4717179
CAS Number:
Molecular Formula: C20H24N2O5
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-nitrophenyl)-6-oxopyridine-3-carboxylate

Compound Description: This compound represents a tetrahydropyridin-2-one analog of 1,4-dihydropyridine-type calcium antagonists. []

Relevance: This compound shares the core tetrahydropyridine-2-one structure with cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. Both possess a nitrophenyl substituent on the tetrahydropyridine ring, differing in the position of the nitro group (ortho in the related compound, meta in the target compound) and the esterifying alcohol (methyl in the related compound, cycloheptyl in the target compound). []

ATI22-107 [2-(2-{2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic Acid Dimethyl Ester)]

Compound Description: ATI22-107 is a novel dual pharmacophore designed to inhibit both cardiac phosphodiesterase (PDE-III) and the L-type calcium channel (LTCC). []

Relevance: Although structurally distinct from cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, ATI22-107 features a dihydropyridine moiety, reflecting a broader interest in compounds with similar heterocyclic cores. The presence of the 6-oxo-1,4,5,6-tetrahydropyridazinyl moiety in ATI22-107 further links it to the target compound through their shared structural feature of a six-membered heterocycle containing a nitrogen atom adjacent to the carbonyl group. []

2-Cyano-1-methyl 3-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)guanidine (SK&F 94836)

Compound Description: SK&F 94836 is a positive inotrope/vasodilator investigated for the treatment of congestive heart failure. It exhibits rapid absorption, wide distribution, and complete excretion primarily via urine in animal studies. []

Relevance: This compound, like ATI22-107, contains the 4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl pharmacophore also present in several compounds discussed alongside cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. This highlights the relevance of this specific heterocyclic motif in medicinal chemistry and its potential role in modulating cardiac function. []

5'-(1,4,5,6-Tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-ones

Compound Description: This series of compounds, particularly the spirocyclopropane (10), spirocyclobutane (12), and spirocyclopentane (13) derivatives, are potent cardiotonics that demonstrate an inverse relationship between spirocycloalkyl ring size and inotropic potency. []

Relevance: The presence of the 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl group within this series reinforces the significance of this moiety as a pharmacophore relevant to the biological activity of cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. The study of these compounds emphasizes the impact of structural modifications on pharmacological properties. []

1,3-Dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115)

Compound Description: LY195115 is a potent cardiotonic and competitive inhibitor of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE). []

Relevance: Similar to previous compounds, LY195115 features the 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl pharmacophore, further demonstrating its importance within the realm of cardiotonic agents. []

(-)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phen- -yl]hydrozono]propanedinitrile

Compound Description: This compound and its pharmaceutically acceptable salts exhibit cardiotonic effects. []

Relevance: This compound again highlights the 1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl group as a key pharmacophore for cardiotonic activity, reinforcing its relevance to the target compound. []

Methyl 2-[5-oxo-3,4-di(-2-pyridyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene)acetate (6)

Compound Description: This compound displays low acute toxicity in mice (> 2000 mg/kg i.p.) and exhibits promising antimicrobial activity. []

Relevance: While structurally distinct from the target compound, this compound highlights the broader context of exploring various heterocyclic systems, such as the 1,2,4-triazine core, for diverse biological activities. []

Ethyl 1-alkyl-1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylates and 1-alkyl-1,4,5,6-tetrahydro-6-oxopyridine-3-carbonitriles

Compound Description: These classes of compounds are synthesized via the reduction of N-2-nitroarylamidines and represent analogs of 1,4-dihydropyridines. []

Relevance: These compounds share the core tetrahydropyridine-2-one structure with cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, differing in the substitution pattern on the ring. The presence of various alkyl groups and the option for a carboxylate or carbonitrile substituent at the 3-position underscores the structural diversity possible within this class of compounds. []

Alkyl 4-Arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Compound Description: These dihydropyridine derivatives are efficiently synthesized through microwave-assisted reactions, representing an eco-friendly approach to these valuable compounds. []

Relevance: The inclusion of these dihydropyridine derivatives emphasizes the continued interest in synthesizing and exploring the biological potential of compounds containing the dihydropyridine core, a structural motif related to cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. []

Compound Description: This class of compounds, including derivatives like 2-oxo-1-(4-nitrophenyl)-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indole-4-oxide (1a) and 2-oxo-1-phenyl-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indole-4-oxide (1b), possess potential pharmacological activity. []

Relevance: Although structurally distinct from the target compound, the mention of [, ]diazepino[6,5-b]indoles highlights the exploration of diverse heterocyclic scaffolds for various pharmaceutical applications, reflecting a broader trend in medicinal chemistry research. []

3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones

Compound Description: This class of compounds, specifically represented by 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one (1) and its 5,5-dimethyl derivative (4), serves as a synthetic platform for generating diverse triazine derivatives. []

Relevance: While not directly analogous to the target compound, the exploration of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones highlights the versatility of six-membered heterocyclic systems in medicinal chemistry and their potential as building blocks for structurally diverse compound libraries. []

7-Aryl-2-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-[(4-methylphenyl)amino]-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-8-carbonitriles

Compound Description: These compounds are synthesized via an unusual Mannich-type cyclization of N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with 3-(1,3-benzodioxol-5-yl)-2-methylpropanal (ocean propanal) and p-toluidine. []

Relevance: This series of compounds, while structurally distinct from the target compound, showcases the utilization of tetrahydropyridinethiolates in synthesizing complex heterocyclic systems, which could potentially offer unique pharmacological profiles. The presence of the tetrahydropyridine moiety within these thiazolo[3,2-a]pyridines indirectly relates them to cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, highlighting the versatility of this heterocycle as a starting point for diverse chemical modifications. []

7-Aryl-2-R-2-methyl-3-arylamino-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-8-carbonitriles

Compound Description: This group of compounds is synthesized via a Mannich-type reaction involving tetrahydropyridine-2-thiolates, primary amines, and α-substituted propanals. []

Relevance: Similar to the previous entry, this series, while not directly analogous to cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, demonstrates the utility of tetrahydropyridinethiolates in constructing diverse heterocyclic frameworks. []

1,3-dihydro-3,3-dimethyl-1-[3H3]methyl-5-(1,4,5,6-tetrahydro-4-me thyl-6- oxo-3-pyridazinyl)-2H-indol-2-one ([3H]-LY186126)

Compound Description: [3H]-LY186126 is a tritium-labeled structural analog of indolidan, a potent phosphodiesterase-inhibitor cardiotonic. It's designed for biochemical studies regarding the interaction of indolidan and similar drugs with their pharmacological receptors. []

Relevance: This radioligand showcases a valuable tool for investigating the binding sites of phosphodiesterase-inhibitor cardiotonics, further emphasizing the pharmacological significance of the 1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl group, a motif also present in cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. []

Properties

Product Name

Cycloheptyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

IUPAC Name

cycloheptyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H24N2O5/c1-13-19(20(24)27-16-9-4-2-3-5-10-16)17(12-18(23)21-13)14-7-6-8-15(11-14)22(25)26/h6-8,11,16-17H,2-5,9-10,12H2,1H3,(H,21,23)

InChI Key

MQIOZMYPOCKWDY-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC3CCCCCC3

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC3CCCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.